5-甲基-4-硝基-2,3-二氢-1H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

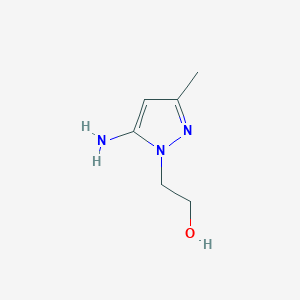

The compound 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine. The specific compound is not directly studied in the provided papers, but related compounds and their properties can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can efficiently construct the pyrazole ring while introducing various substituents. For instance, a four-component domino reaction has been developed to synthesize 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives, which involves the use of hydrazine hydrate, ethyl acetoacetate, aldehyde, and 3,5-dimethyl-4-nitro-isoxazole with piperidine as a catalyst . Similarly, a three-component reaction has been described for the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, which proceeds in good-to-excellent yields . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applicable to the synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is a powerful tool for elucidating the crystal structure, as demonstrated in the study of 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one . Additionally, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the functional groups and molecular geometry of these compounds . Theoretical calculations, such as density functional theory (DFT), can complement experimental data to provide a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the Claisen condensation reaction has been used to synthesize a new pyrazolone compound . The presence of nitro groups in these compounds can also influence their reactivity and the type of reactions they can undergo. The studies provided do not detail specific reactions for 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, but the general reactivity of pyrazole derivatives can be inferred from related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like nitro groups can affect these properties significantly. For instance, the presence of a nitro group can enhance the compound's polarity and potentially its solubility in polar solvents . The crystal packing and hydrogen bonding patterns observed in related compounds can also provide insights into the solid-state properties and stability of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one .

科学研究应用

氢键和分子结构

- 在与分子结构相关的研究中,5-甲基-4-硝基-2,3-二氢-1H-吡唑-3-酮的某些衍生物展示出复杂的氢键结构。这包括形成边缘融合环的氢键片或链,这对于理解分子相互作用和电子结构(Portilla et al., 2007),(Portilla et al., 2007)至关重要。

亲核取代反应

- 在化学合成中,5-甲基-4-硝基-2,3-二氢-1H-吡唑-3-酮衍生物参与亲核取代反应。这些反应对于创造各种化合物至关重要,展示了这种分子在合成化学中的多功能性(Dalinger et al., 2013)。

在合成抗菌剂中的应用

- 在药物化学中一个显著的应用是合成新型衍生物以潜在用于抗菌。这些衍生物是通过多组分反应合成的,突出了5-甲基-4-硝基-2,3-二氢-1H-吡唑-3-酮在新药化合物开发中的作用(Muthineni et al., 2016)。

关于互变异构和分子光谱的见解

- 涉及该化合物衍生物的偶氮染料中互变异构的研究为这些物质的分子光谱提供了见解。这样的研究对于理解偶氮染料在各种应用中的行为至关重要,包括它们在NMR光谱中作为参考化合物的使用(Deneva et al., 2019)。

探索分子内氢键结构

- 对吡唑衍生物中的分子内氢键结构的研究,包括5-甲基-4-硝基-2,3-二氢-1H-吡唑-3-酮的衍生物,有助于理解还原缩合过程。这项研究对于开发替代合成方法和理解这些化合物的分子行为至关重要(Szlachcic et al., 2020)。

属性

IUPAC Name |

5-methyl-4-nitro-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-2-3(7(9)10)4(8)6-5-2/h1H3,(H2,5,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHDICGEHGNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

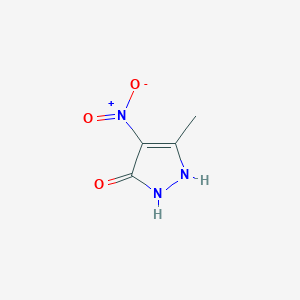

CC1=C(C(=O)NN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409213 |

Source

|

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

CAS RN |

61885-21-0 |

Source

|

| Record name | NSC291115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)